molecular formula C14H13N5OS B2388748 N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 1797094-94-0

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B2388748
CAS No.: 1797094-94-0
M. Wt: 299.35
InChI Key: YXBSHQKEAQLGKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-Methylthiazol-4-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a novel chemical entity designed for preclinical research, featuring a hybrid structure that incorporates two pharmaceutically privileged scaffolds: the thiazole and the 1,2,4-triazole. The 1,2,4-triazole nucleus is a well-documented pharmacophore in medicinal chemistry, recognized for its broad spectrum of biological activities. This ring system is a key structural component in numerous clinical agents, including antifungal drugs (e.g., fluconazole, voriconazole) and the anticancer drug anastrozole . Its presence in a molecule often contributes to significant pharmacological properties such as antimicrobial, antiviral, and anticancer effects by enabling strong interactions with enzyme active sites through hydrogen bonding and dipole-dipole connections . Concurrently, the 2-methylthiazole moiety is a prevalent feature in compounds with demonstrated bioactivity. Thiazole derivatives have been extensively investigated as tubulin polymerization inhibitors, which is a key mechanism of action for anticancer agents that disrupt microtubule formation and induce cell cycle arrest . The strategic integration of these two heterocyclic systems into a single molecule via an acetamide linker makes this compound a compelling candidate for research into new therapeutic agents, particularly in the fields of oncology and infectious diseases. Researchers may find this compound valuable for screening against cancer cell lines, studying its potential mechanisms of action, such as enzyme inhibition or tubulin binding, and exploring its apoptotic activity. This product is intended for research and further manufacturing applications only and is not classified as a drug. It is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes, or for human use.

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c1-10-17-13(7-21-10)11-4-2-3-5-12(11)18-14(20)6-19-9-15-8-16-19/h2-5,7-9H,6H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBSHQKEAQLGKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)CN3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

The compound features a thiazole moiety and a triazole ring, which are known to contribute to various biological activities. The presence of these heterocycles enhances the compound's ability to interact with biological targets, making it a candidate for therapeutic applications.

Property Value
Molecular FormulaC13H14N4OS
Molecular Weight278.34 g/mol
Key Functional GroupsThiazole, Triazole, Acetamide

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole rings often exhibit antimicrobial properties . For instance, studies have shown that derivatives similar to this compound demonstrate significant antibacterial and antifungal activities. The mechanism often involves the inhibition of enzyme pathways critical for microbial survival.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For example, thiazole derivatives have been reported to inhibit cancer cell proliferation in vitro. A study evaluated the cytotoxic effects of related thiazole compounds against different cancer cell lines, demonstrating IC50 values indicating potent anticancer activity. The structure-activity relationship (SAR) analysis revealed that modifications on the thiazole ring significantly influence the cytotoxicity levels.

Compound IC50 (µg/mL) Cell Line
Thiazole Derivative1.61 ± 1.92A-431
Triazole Derivative1.98 ± 1.22Jurkat

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor . Compounds with similar structures have shown efficacy in inhibiting carbonic anhydrases and other enzymes implicated in disease processes. The binding affinity of these compounds to their targets is often enhanced due to the presence of multiple heteroatoms in their structure.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Anticancer Evaluation : A study synthesized a series of thiazole derivatives and evaluated their anticancer properties against breast cancer cell lines. The results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced activity compared to unsubstituted analogs.
  • Antimicrobial Testing : In another study, a set of thiazole derivatives was tested against Gram-positive and Gram-negative bacteria. The results showed that modifications in the phenyl group significantly affected antimicrobial potency.
  • Enzyme Interaction Studies : Research involving molecular docking simulations demonstrated that this compound binds effectively to target enzymes, suggesting its potential as a lead compound for further drug development.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name / ID Core Heterocycle(s) Substituents/Linkers Biological Implications (Inferred)
Target Compound Thiazole, phenyl, 1,2,4-triazole Methyl (thiazole), acetamide linker Potential kinase inhibition, moderate lipophilicity
N-(6-alkoxybenzo[d]thiazol-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide () Benzothiazole, 1,2,4-triazole Alkoxy groups (benzothiazole), acetamide linker Enhanced aromaticity may improve binding affinity
6m: N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide () 1,2,3-Triazole, naphthalene Naphthalenyloxy, chloro (phenyl) Increased lipophilicity; possible π-π stacking with aromatic targets
Compound 51 (): Fluorophenyl-triazole derivative 1,2,4-Triazole, phenyl 2,5-Difluorophenyl, ethoxy, phenylthio Electron-withdrawing F groups may enhance metabolic stability
11g: Nitroquinoxaline-triazole-thiazole () Thiazole, 1,2,3-triazole, quinoxaline Nitro (quinoxaline), nitro (phenyl) Bulky nitro groups may reduce membrane permeability
9c: Benzodiazole-phenoxymethyl-triazole () Benzimidazole, 1,2,3-triazole, thiazole Phenoxymethyl, 4-bromophenyl (thiazole) Extended conjugation may improve target selectivity

Key Observations:

Compounds with naphthalene or quinoxaline (Evidences 2, 5) exhibit enhanced π-π stacking capability but may suffer from poor bioavailability due to increased molecular weight .

Substituent Effects :

  • Electron-withdrawing groups (e.g., nitro in , fluorine in ) improve stability but may hinder cellular uptake .
  • Alkoxy groups () balance lipophilicity and solubility, whereas bulky substituents (e.g., naphthalenyloxy in ) favor hydrophobic interactions .

Linker Flexibility :

  • The acetamide linker in the target compound allows conformational flexibility, unlike rigid sulfur-containing linkers (e.g., thioacetamides in ) .

Table 3: Inferred Property Comparison

Property Target Compound Benzothiazole Analogs () Naphthalene-Triazole ()
Molecular Weight ~330 g/mol ~350–400 g/mol ~390–420 g/mol
LogP (Predicted) ~2.5 ~3.0–3.5 ~3.8–4.2
Aqueous Solubility Moderate Low Very low
Metabolic Stability Moderate (no labile groups) High (alkoxy groups resist oxidation) Low (bulky naphthalene may slow metabolism)
  • The target compound’s lower logP compared to naphthalene derivatives suggests better solubility, critical for oral bioavailability.
  • Benzothiazole analogs () may exhibit superior metabolic stability due to alkoxy groups .

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionEvidence Source
Solventtert-BuOH/H₂O (3:1)
CatalystCu(OAc)₂ (10 mol%)
Reaction Time6–8 hours
PurificationEthanol recrystallization

Basic: What spectroscopic and analytical methods validate the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Confirms proton and carbon environments, e.g., aromatic protons at δ 7.2–8.4 ppm and triazole signals near δ 8.3 ppm .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NH stretch at ~3290 cm⁻¹) .
  • LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+ calculated vs. observed) and fragmentation patterns .
  • Elemental Analysis : Ensures ≥95% purity by matching calculated vs. experimental C/H/N/S percentages .

Advanced: How can computational models predict the biological activity of this compound?

Methodological Answer:

  • PASS Algorithm : Predicts potential biological targets (e.g., antifungal, kinase inhibition) based on structural descriptors .
  • Molecular Docking : Uses software like AutoDock Vina to simulate binding to targets (e.g., CYP51 or JAK kinases). Focus on binding affinity (ΔG) and pose validation via RMSD analysis .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (logP, bioavailability) to prioritize derivatives .

Q. Table 2: Computational Predictions vs. Experimental Data

TargetPredicted Activity (PASS)Experimental IC₅₀Reference
AntifungalPa = 0.8212 µM
JAK2 InhibitionPa = 0.75Under study

Advanced: What strategies guide structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Core Modifications : Substitute the triazole or thiazole rings with electron-withdrawing groups (e.g., -NO₂) to enhance target binding .
  • Side Chain Variation : Introduce alkyl/aryl groups on the acetamide moiety to optimize lipophilicity (logP) and membrane permeability .
  • Bioisosteric Replacement : Replace sulfur in thiazole with oxygen (oxazole) to assess metabolic stability .
  • In Silico Screening : Prioritize derivatives using docking scores and synthetic feasibility .

Advanced: How do researchers identify biological targets for this compound?

Methodological Answer:

  • Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
  • Kinase Profiling : Use panels (e.g., Eurofins KinaseScan) to test inhibition across 100+ kinases .
  • Transcriptomics : Compare gene expression profiles (RNA-seq) in treated vs. untreated cells to identify perturbed pathways .

Advanced: How should discrepancies between computational predictions and experimental bioactivity be resolved?

Methodological Answer:

  • Re-evaluate Assay Conditions : Ensure physiological pH, temperature, and cofactor availability (e.g., ATP for kinases) .
  • Docking Refinement : Include solvent effects (explicit water models) and flexible receptor residues in simulations .
  • Metabolite Screening : Test if the compound is metabolized into inactive/active forms using liver microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.